

# ATTO 610 NHS-ester: Application Notes and Protocols for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATTO 610 NHS-ester	
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This document provides detailed application notes and a comprehensive protocol for the conjugation of antibodies with **ATTO 610 NHS-ester**. ATTO 610 is a fluorescent label belonging to a new generation of dyes designed for life science applications, offering strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3]

## Introduction

**ATTO 610 NHS-ester** is an amine-reactive fluorescent dye commonly used for labeling proteins, particularly antibodies.[4] The N-hydroxysuccinimidyl (NHS) ester moiety readily reacts with primary amino groups, such as the  $\varepsilon$ -amino groups of lysine residues on an antibody, to form a stable amide bond.[4][5] This conjugation process results in a fluorescently labeled antibody that can be used in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.

The ATTO 610 dye is characterized by its strong absorption in the red spectral region, with an absorption maximum at approximately 616 nm and an emission maximum at around 633 nm.[6] It is a cationic and moderately hydrophilic dye.[1][2] While stable at physiological pH up to pH 8, it can degrade at higher pH levels.[1][2]

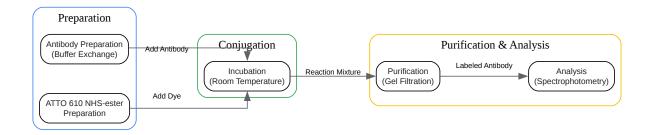
## **Key Characteristics of ATTO 610**



Property	Value	Reference
Excitation Wavelength (λabs)	616 nm	[1][6]
Emission Wavelength (λfl)	633 nm	[1][6]
Molar Extinction Coefficient (εmax)	1.5 x 10^5 M-1 cm-1	[1][6]
Fluorescence Quantum Yield (ηfl)	70%	[1][6]
Molecular Weight (MW)	588 g/mol	[1]
Correction Factor at 280 nm (CF280)	0.06	[1][2]

# **Experimental Workflow for Antibody Conjugation**

The following diagram illustrates the general workflow for conjugating an antibody with **ATTO 610 NHS-ester**.



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Antibody conjugation workflow.

## **Detailed Experimental Protocol**



This protocol is a general guideline and may require optimization for specific antibodies and applications.

## **Materials and Reagents**

- Antibody to be labeled (in an amine-free buffer)
- ATTO 610 NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification Column: Sephadex™ G-25 or equivalent gel filtration column
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
- Spectrophotometer

#### **Procedure**

- 1. Antibody Preparation
- The antibody solution must be free of amine-containing substances like Tris or glycine.[1]
- If the antibody is in a buffer containing amines, it should be dialyzed against 10-20 mM PBS.

  [1]
- Adjust the pH of the dialyzed antibody solution to 8.3 by adding 0.1 ml of 1 M sodium bicarbonate buffer (pH 8.3) for each ml of antibody solution.[1]
- The recommended antibody concentration is 2 mg/ml. Concentrations below this may decrease labeling efficiency.[1]
- 2. **ATTO 610 NHS-ester** Solution Preparation
- Immediately before use, dissolve the **ATTO 610 NHS-ester** in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/ml.[1] This solution should be prepared fresh for each conjugation reaction.[1]



#### 3. Conjugation Reaction

- The optimal molar ratio of dye to protein can vary. A molar excess of the reactive dye is generally recommended. For initial experiments, a twofold molar excess of the reactive dye to the protein can be a good starting point.[1]
- Add the calculated amount of the ATTO 610 NHS-ester solution to the antibody solution while gently stirring.
- Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[1] Protect the reaction from light.
- 4. Purification of the Labeled Antibody
- Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex™ G-25).[1]
- Equilibrate the column with PBS (pH 7.2) or another suitable buffer.[1]
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled antibody. The free dye will elute as a second, slower-moving band.[1]
- 5. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the molar ratio of dye to protein, can be determined by spectrophotometry.

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorption maximum of ATTO 610, which is 616 nm (A616).
- Calculate the concentration of the antibody using the following formula:

Antibody Concentration (M) =  $[A280 - (A616 \times CF280)] / \epsilon$  protein

A280: Absorbance at 280 nm



- A616: Absorbance at 616 nm
- CF280: Correction factor for the dye's absorbance at 280 nm (0.06 for ATTO 610)[1][2]
- ε\_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for IgG)
- Calculate the concentration of the dye using the following formula:

Dye Concentration (M) = A616 /  $\epsilon$  dye

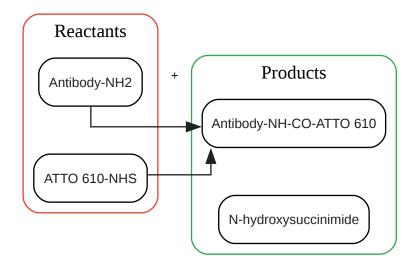
- A616: Absorbance at 616 nm
- ε\_dye: Molar extinction coefficient of ATTO 610 at 616 nm (150,000 M-1cm-1)[1]
- Calculate the DOL:

DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL for most applications is between 2 and 8.

## **Chemical Reaction**

The conjugation reaction involves the nucleophilic attack of a primary amine on the antibody with the N-hydroxysuccinimidyl ester of the ATTO 610 dye, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.





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